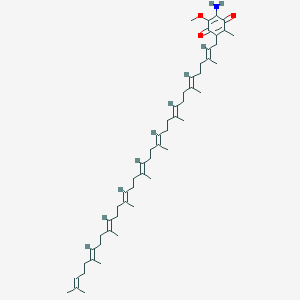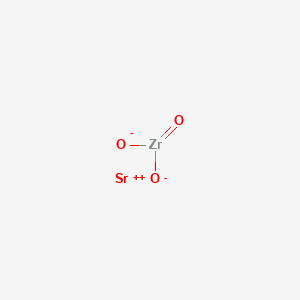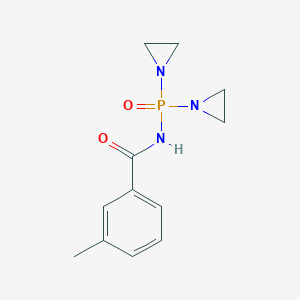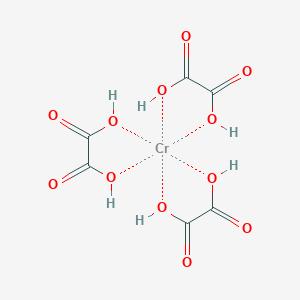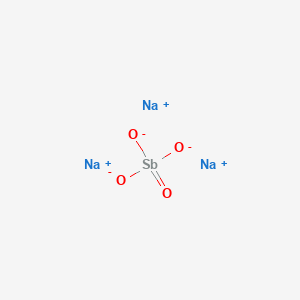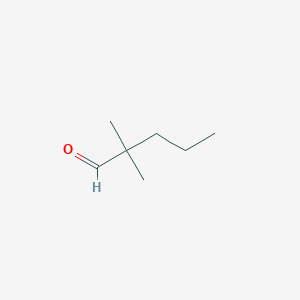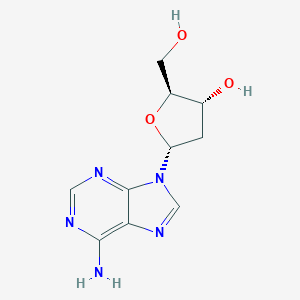![molecular formula C25H26N4O7S B085166 Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester CAS No. 10423-86-6](/img/structure/B85166.png)
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester, also known as Sudan III, is an azo dye commonly used in histology and microscopy. It is a bright red powder that is soluble in organic solvents and has a melting point of 199-201°C. Sudan III has a long history of use in scientific research due to its ability to stain lipids and other biological molecules, making it a valuable tool for studying cellular structures and functions.
Wirkmechanismus
The mechanism of action of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III as a lipid stain involves its ability to bind to the hydrophobic regions of lipids, resulting in a bright red coloration. This binding is thought to occur through both hydrophobic and electrostatic interactions between the dye molecule and the lipid molecules.
Biochemische Und Physiologische Effekte
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III has no known biochemical or physiological effects on living organisms, as it is primarily used in vitro for staining purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III as a lipid stain is its ability to selectively stain neutral lipids, making it a useful tool for studying lipid metabolism and storage in cells. However, Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III has some limitations, including its potential for non-specific staining and its inability to distinguish between different types of neutral lipids.
Zukünftige Richtungen
There are several potential future directions for research involving Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III, including the development of new lipid stains with improved specificity and sensitivity, the use of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III in conjunction with other staining techniques for more comprehensive analyses of cellular structures and functions, and the exploration of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III's potential as a therapeutic agent for lipid-related diseases.
Synthesemethoden
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III can be synthesized using a variety of methods, including the diazo coupling reaction between 4-nitroaniline and 2-amino-4-methylsulfonylphenol. This reaction is carried out in the presence of a coupling agent, such as ethyl 2-bromoacetate, and an organic solvent, such as ethanol. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III is primarily used in scientific research as a lipid stain, particularly for the detection of neutral lipids such as triglycerides and cholesterol esters. It has also been used to stain other biological molecules, such as proteins and nucleic acids, and as a dye for textile and paper products.
Eigenschaften
CAS-Nummer |
10423-86-6 |
|---|---|
Produktname |
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester |
Molekularformel |
C25H26N4O7S |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl 2-phenoxyacetate |
InChI |
InChI=1S/C25H26N4O7S/c1-3-28(15-16-35-25(30)18-36-22-7-5-4-6-8-22)20-11-9-19(10-12-20)26-27-23-14-13-21(29(31)32)17-24(23)37(2,33)34/h4-14,17H,3,15-16,18H2,1-2H3 |
InChI-Schlüssel |
JKUPLXDGBBCICA-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C |
Kanonische SMILES |
CCN(CCOC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C |
Andere CAS-Nummern |
10423-86-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



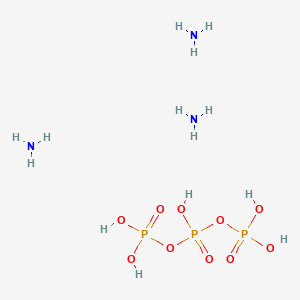
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)

